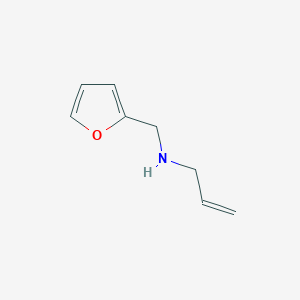

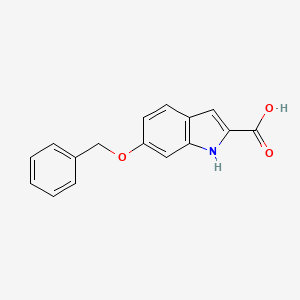

6-(benzyloxy)-1H-indole-2-carboxylic acid

Vue d'ensemble

Description

6-(Benzyloxy)-1H-indole-2-carboxylic acid is an important organic compound used in a variety of scientific fields. This compound is a derivative of indole, a five-membered heterocyclic aromatic ring, and is commonly referred to as 6-BICA. It has been used in various scientific applications, including synthesis, research, and laboratory experiments.

Applications De Recherche Scientifique

Synthesis and Properties

- The synthesis of hydroxyindole-3-carboxylic acids from benzyloxyindoles, including 6-(benzyloxy)-1H-indole-2-carboxylic acid, has been explored, highlighting their significance in biology and medicine (Marchelli, Hutzinger, & Heacock, 1969).

Applications in Organic Chemistry

- This compound has been utilized as a key intermediate in the synthesis of pharmacologically active compounds. Its reactivity with aromatic and heterocyclic aldehydes has been studied for the formation of indole derivatives (Jain et al., 2005).

Biological Activity and Inhibitory Studies

- Derivatives of this compound have been synthesized and evaluated for their inhibitory activities against Pyricularia oryzae, indicating potential agricultural applications (Ren, 2007).

Applications in Sensory Technology

- The compound has been incorporated into novel spiropyran sensors that respond to extreme pH conditions. Its structural features contribute to the sensor's sensitivity, offering potential in bioimaging applications under extreme pH conditions (Wan et al., 2014).

Advanced Synthesis Techniques

- The compound has been involved in the synthesis of benzoxazoles and indolyl derivatives, showcasing its versatility in advanced organic synthesis and the development of new materials (Vaillard et al., 2012).

Antiproliferative and Anti-inflammatory Applications

- Research has shown that derivatives of this compound exhibit anti-inflammatory and antiproliferative properties, suggesting potential therapeutic applications (Rapolu et al., 2013).

Mécanisme D'action

Target of Action

It’s known that similar compounds are often involved in carbon-carbon bond forming reactions, such as the suzuki–miyaura (sm) cross-coupling . This reaction involves the interaction of organoboron reagents with palladium, a transition metal .

Mode of Action

In the context of sm cross-coupling, the compound might interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond, while transmetalation involves the transfer of organic groups from boron to palladium .

Biochemical Pathways

It’s plausible that the compound could be involved in pathways related to carbon-carbon bond formation, given its potential role in sm cross-coupling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-(benzyloxy)-1H-indole-2-carboxylic acid. Factors such as temperature, pH, and the presence of other chemical species could affect the compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

6-phenylmethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-16(19)15-8-12-6-7-13(9-14(12)17-15)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPMQYYRQWFNIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408486 | |

| Record name | 6-(benzyloxy)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40047-22-1 | |

| Record name | 6-(benzyloxy)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of the structural modifications made to 6-(benzyloxy)-1H-indole-2-carboxylic acid in the study? How do these modifications relate to the observed Pyricularia oryzae inhibitory activity?

A1: The research [] focuses on synthesizing derivatives of this compound, specifically focusing on modifications at the carboxylic acid group. The study explored the introduction of a furfuryl group, followed by further modifications like reduction, reductive amination, and Knoevenagel condensation. These modifications aimed to optimize the interaction of the resulting compounds with their biological target within Pyricularia oryzae.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

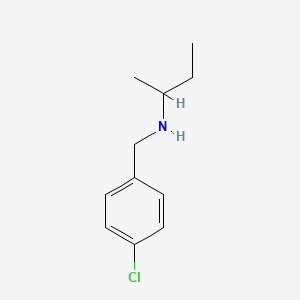

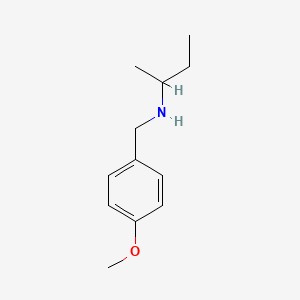

![2-[(4-Methylbenzyl)amino]-1-butanol](/img/structure/B1275257.png)

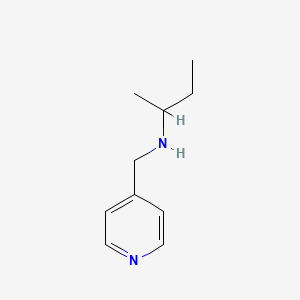

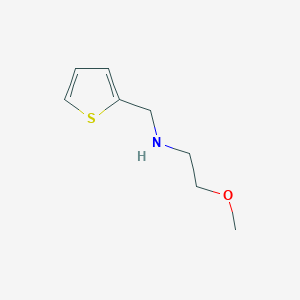

![N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B1275266.png)

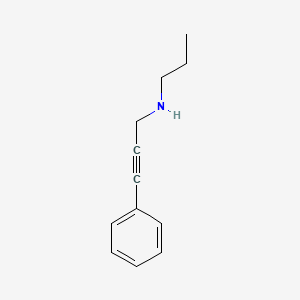

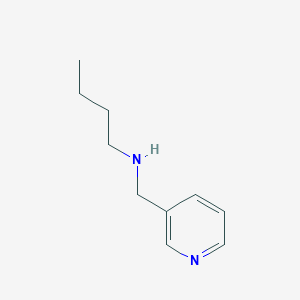

![2-[(2-Methylbenzyl)amino]-1-butanol](/img/structure/B1275270.png)

![2-[(2-Methylbenzyl)amino]ethanol](/img/structure/B1275275.png)